2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine
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Overview
Description
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine is a compound that features a pyridine ring substituted with a 2H-1,2,3-triazole ring, which is further modified with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The trimethylsilyl group is introduced to the triazole ring through the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyridine ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazole or pyridine rings.
Scientific Research Applications
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine involves its interaction with molecular targets through its triazole and pyridine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- **5-(Trimethylsilyl)-1,2,3-triazole
2-(Trimethylsilyl)pyridine: Shares the pyridine ring and trimethylsilyl group but lacks the triazole ring.
Properties
CAS No. |
84645-36-3 |
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Molecular Formula |
C10H14N4Si |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
trimethyl-(5-pyridin-2-yl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C10H14N4Si/c1-15(2,3)10-9(12-14-13-10)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13,14) |
InChI Key |
ZIVUPOYMBBEIKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1C2=CC=CC=N2 |
Origin of Product |
United States |
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